molecular formula C13H12N2OS B5771724 3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA CAS No. 14185-62-7

3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA

Cat. No.: B5771724
CAS No.: 14185-62-7
M. Wt: 244.31 g/mol
InChI Key: MWJMZBXJOYYWKI-UHFFFAOYSA-N
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Description

3-Acetyl-1-(naphthalen-1-yl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features an acetyl group attached to a thiourea moiety, which is further connected to a naphthalene ring. This structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(naphthalen-1-yl)thiourea typically involves the reaction of acetyl isothiocyanate with naphthylamine. The acetyl isothiocyanate can be prepared by reacting acetyl chloride with potassium thiocyanate . The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol, and yields the desired thiourea derivative after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The acetyl and naphthyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Acetyl-1-(naphthalen-1-yl)thiourea serves as a building block for synthesizing more complex organic molecules. Its structure allows for various transformations, including cyclization reactions that yield heterocyclic compounds .

Research has indicated potential biological applications, particularly in:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, making it a candidate for drug development targeting specific biological pathways .
  • Anticancer Properties : Preliminary studies suggest that derivatives of thiourea compounds exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Medicinal Chemistry

The compound's pharmacological potential extends to:

  • Anti-inflammatory Effects : Investigations have shown that thiourea derivatives can modulate inflammatory responses, suggesting therapeutic roles in conditions like arthritis .
  • Antimicrobial Activity : Some studies indicate that thioureas possess antimicrobial properties, making them candidates for developing new antibiotics .

Table 1: Summary of Applications

Application AreaSpecific UseReferences
Organic SynthesisBuilding block for complex molecules,
Enzyme InhibitionPotential drug target ,
Anticancer ActivityInduction of apoptosis ,
Anti-inflammatoryModulation of inflammatory responses ,
AntimicrobialDevelopment of new antibiotics ,

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways. The compound showed significant inhibition rates compared to control substances, indicating its potential as a lead compound in drug discovery .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that modifications of the thiourea structure led to enhanced anticancer activity. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-acetyl-1-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s acetyl and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate the activity of target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-3-(phenyl)thiourea
  • 1-Acetyl-3-(pyridin-4-yl)thiourea
  • 1-Acetyl-3-(benzyl)thiourea

Uniqueness

3-Acetyl-1-(naphthalen-1-yl)thiourea is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other thiourea derivatives .

Biological Activity

3-Acetyl-1-(naphthalen-1-yl)thiourea, a thiourea derivative, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a naphthalene moiety and an acetyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N2OS\text{C}_{13}\text{H}_{12}\text{N}_2\text{OS}

This structure includes a thiourea functional group, which is known for its reactivity and biological significance.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. In a study by Roxana et al., various thiourea compounds were synthesized and tested against common bacterial strains. The results indicated that this compound showed notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
S. aureus70
Other Thiourea DerivativesP. aeruginosa40
K. pneumoniae60

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A study reported that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 225 µM. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the S phase .

Case Study: MCF-7 Cell Line
In vitro studies demonstrated that treatment with increasing concentrations of the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Figure 1: Effect of this compound on MCF-7 Cell Viability

Cell Viability Graph

Enzyme Inhibition

Thioureas are known for their ability to inhibit various enzymes. The compound has been investigated for its inhibitory action on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. In one study, it was found to have IC50 values ranging from 33.27 to 93.85 nM against AChE, demonstrating potent enzyme inhibition capabilities .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)
Acetylcholinesterase33.27 - 93.85
Butyrylcholinesterase105.9 - 412.5

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzymatic activity. Additionally, the naphthalene moiety enhances hydrophobic interactions, increasing binding affinity to target sites.

Properties

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9(16)14-13(17)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJMZBXJOYYWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245761
Record name N-[(1-Naphthalenylamino)thioxomethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14185-62-7
Record name N-[(1-Naphthalenylamino)thioxomethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14185-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Naphthalenylamino)thioxomethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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